3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
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Overview
Description
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is known for its unique structure, which includes a cyclopropane ring substituted with a dibromoethenyl group and a carbonyl chloride group. It is often used in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride typically involves the reaction of cyclopropane derivatives with brominating agents. One common method involves the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is isolated through vacuum filtration and purification steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other halogens or functional groups using halogen exchange reactions with reagents like aluminium tribromide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Halogen Exchange: Aluminium tribromide or boron tribromide are commonly used for halogen exchange reactions.
Hydrolysis: Aqueous solutions of bases or acids can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted cyclopropane derivatives can be formed.
Carboxylic Acids: Hydrolysis of the carbonyl chloride group results in the formation of carboxylic acids.
Scientific Research Applications
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride involves its interaction with specific molecular targets. In the case of its use as a pesticide, it targets the nervous system of insects, leading to paralysis and death. The compound interacts with sodium channels in the nerve cells, disrupting normal nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Deltamethrin: A well-known pyrethroid insecticide with a similar structure, including a dibromoethenyl group and a cyclopropane ring.
Cyhalothrin: Another pyrethroid insecticide with structural similarities, used for its high efficacy against pests.
Uniqueness
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its effectiveness as a pesticide make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
59952-40-8 |
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Molecular Formula |
C8H9Br2ClO |
Molecular Weight |
316.42 g/mol |
IUPAC Name |
3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 |
InChI Key |
JIIXEQFJRLRHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(Br)Br)C |
Origin of Product |
United States |
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